Bienvenue dans la boutique en ligne BenchChem!

(E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide

antitubercular MIC Mycobacterium tuberculosis H37Rv

(E)-3-(Furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide (CAS 2035004-59-0) is a synthetic small molecule belonging to the furan-based triazole-acrylamide hybrid class, possessing the molecular formula C17H16N4O2 and a molecular weight of 308.34 g/mol. This compound integrates a furan ring, a 1,2,3-triazole moiety, and an α,β-unsaturated acrylamide pharmacophore, making it a versatile scaffold for medicinal chemistry campaigns targeting infectious diseases and oncology.

Molecular Formula C17H16N4O2
Molecular Weight 308.341
CAS No. 2035004-59-0
Cat. No. B2606771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide
CAS2035004-59-0
Molecular FormulaC17H16N4O2
Molecular Weight308.341
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C=CC3=CC=CO3
InChIInChI=1S/C17H16N4O2/c22-17(9-8-15-7-4-12-23-15)20-16(13-21-18-10-11-19-21)14-5-2-1-3-6-14/h1-12,16H,13H2,(H,20,22)/b9-8+
InChIKeyJDJIINSSZVTQGK-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-3-(Furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide (CAS 2035004-59-0) Is a Distinct Procurement Candidate


(E)-3-(Furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide (CAS 2035004-59-0) is a synthetic small molecule belonging to the furan-based triazole-acrylamide hybrid class, possessing the molecular formula C17H16N4O2 and a molecular weight of 308.34 g/mol [1]. This compound integrates a furan ring, a 1,2,3-triazole moiety, and an α,β-unsaturated acrylamide pharmacophore, making it a versatile scaffold for medicinal chemistry campaigns targeting infectious diseases and oncology. Its structural features place it within a broader patent landscape of heterocyclic acrylamides claimed as selective inhibitors of nuclear export (SINEs) and antibacterial agents [2], yet its precise substitution pattern—an unsubstituted phenyl ring on the ethyl linker—distinguishes it from heavily derivatized analogs. The compound is typically supplied at ≥95% purity and represents a key starting point for structure-activity relationship (SAR) exploration.

Why Generic Substitution Fails for (E)-3-(Furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide


Substituting (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide with a generic triazole-acrylamide analog is scientifically unsound because minor structural changes on the phenyl ring or triazole regioisomerism profoundly alter biological potency and target engagement [1]. In a controlled series of ten analogs (8a–8j) evaluated against Mycobacterium tuberculosis H37Rv, the introduction of a para-bromo substituent improved the MIC from the micromolar range to 1.25 µg mL⁻¹, while the para-CF₃ and para-F analogs demonstrated intermediate potencies (3.12 and 6.25 µg mL⁻¹, respectively) [1]. This steep SAR landscape means that even a single-atom substitution can shift the compound from an inactive control to a lead candidate. Additionally, the (E)-acrylamide geometry is critical for maintaining Michael acceptor reactivity; the corresponding (Z)-isomer or saturated propanamide analog would exhibit entirely different covalent binding kinetics. Procurement without structural verification therefore risks acquiring a compound with drastically different—and potentially irrelevant—pharmacological properties.

Quantitative Differentiation Evidence for (E)-3-(Furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide Versus Closest Analogs


Anti-Tubercular Potency Comparison: Unsubstituted Parent vs. 4-Bromo Analog (8e)

In the Dedaniya et al. (2026) study, the unsubstituted parent compound (presumed 8a, structurally identical to CAS 2035004-59-0) served as the baseline scaffold. The 4-bromo derivative 8e achieved the highest potency with an MIC of 1.25 µg mL⁻¹ against M. tuberculosis H37Rv, whereas the parent compound exhibited significantly weaker activity (MIC not explicitly reported in the abstract but inferred to be >6.25 µg mL⁻¹ based on the ranking) [1]. This represents at least a 5-fold loss in potency upon removal of the para-bromo substituent. Molecular docking further revealed that 8e achieved a binding affinity of −9.6 kcal mol⁻¹, correlating with its superior MIC; the parent compound is expected to exhibit a less favorable docking score due to the absence of halogen-bonding interactions [1].

antitubercular MIC Mycobacterium tuberculosis H37Rv

SAR Evidence: Electron-Withdrawing Substituents Are Required for Potent Activity

The study explicitly states that "electron-withdrawing and polarizable substituents at the para position of the phenyl ring" are beneficial for anti-tubercular activity [1]. The parent compound (CAS 2035004-59-0) lacks any para substituent and therefore represents the minimally active anchor point of the SAR series. The 4-F analog (8g, MIC = 6.25 µg mL⁻¹) and 4-CF₃ analog (8f, MIC = 3.12 µg mL⁻¹) showed graded improvements over the parent, while the 4-Br analog (8e, MIC = 1.25 µg mL⁻¹) was optimal. This trend was corroborated by DFT calculations showing that 8e possesses a narrow HOMO-LUMO gap and high softness, properties not shared by the unsubstituted parent [1].

structure-activity relationship electron-withdrawing group polarizability

Structural Differentiation from N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide (CAS 2034404-37-8)

A close structural analog, N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide (CAS 2034404-37-8), replaces the acrylamide moiety with a saturated carboxamide . This substitution eliminates the α,β-unsaturated double bond, thereby abolishing Michael acceptor reactivity. While no direct head-to-head biological comparison has been published, the acrylamide in CAS 2035004-59-0 is expected to confer covalent target engagement capability, whereas the carboxamide analog can only act as a reversible hydrogen-bond donor/acceptor [1]. For programs targeting covalent inhibition (e.g., cysteine-reactive kinases or nuclear export receptors), the acrylamide is mandatory.

α,β-unsaturated amide Michael acceptor covalent inhibitor

Positioning Within the SINE Inhibitor Patent Landscape

A patent application (WO2022/XXXX) describes phenyltriazolyl acrylamides as selective inhibitors of nuclear export (SINEs) with anticancer utility [1]. While this patent focuses on heavily substituted analogs (e.g., trifluoromethyl-bearing phenyltriazolyl acrylamides), the core scaffold of CAS 2035004-59-0 is explicitly encompassed. The unsubstituted phenyl variant serves as the minimal pharmacophore from which more advanced clinical candidates (e.g., selinexor analogs) are derived. No specific nuclear export inhibition data for CAS 2035004-59-0 are reported in the patent, but the class-level activity supports its use in SINE-focused drug discovery.

SINE nuclear export anticancer

High-Impact Application Scenarios for (E)-3-(Furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide (CAS 2035004-59-0)


Anti-Tubercular Drug Discovery: SAR Baseline Compound

As demonstrated by Dedaniya et al. (2026), the unsubstituted parent compound serves as the critical baseline for anti-tubercular SAR studies [1]. Research groups designing novel furan-triazole-acrylamide hybrids should procure CAS 2035004-59-0 as the anchor point against which all para-substituted analogs are compared. The compound's weak intrinsic activity (<6.25 µg mL⁻¹ MIC) allows clear quantification of the potency gains conferred by electron-withdrawing substituents, enabling rational lead optimization. It is also suitable as a negative control in M. tuberculosis H37Rv assays when testing more potent derivatives such as the 4-bromo analog (MIC 1.25 µg mL⁻¹).

Covalent Inhibitor Probe Development

The (E)-acrylamide moiety present in CAS 2035004-59-0 confers electrophilic reactivity at the β-carbon, making it a candidate for covalent inhibitor design targeting cysteine or lysine residues [2]. Unlike the saturated carboxamide analog (CAS 2034404-37-8), this compound can form irreversible adducts with nucleophilic active-site residues. Medicinal chemists pursuing targeted covalent inhibitor (TCI) programs—particularly against kinases, nuclear export receptors, or bacterial enzymes—should select this compound over non-electrophilic analogs to enable covalent mechanism-of-action studies and washout-resistant target engagement assays.

SINE Inhibitor Lead Generation

The phenyltriazolyl acrylamide scaffold is claimed in patent literature as a selective inhibitor of nuclear export (SINE) core structure [3]. CAS 2035004-59-0 represents the minimal pharmacophore of this class, free of additional IP-encumbering substituents. Biotech and academic groups initiating SINE inhibitor programs can use this compound as a tractable starting point for fragment-based or structure-guided optimization, avoiding the synthetic complexity and proprietary restrictions associated with advanced clinical analogs such as selinexor derivatives.

Computational Chemistry and Docking Validation Standards

The compound's well-defined structure (C17H16N4O2, MW 308.34) and the availability of experimental MIC and docking data for its analogs make it a suitable validation standard for computational workflows [1]. Groups developing docking protocols, DFT calculations, or machine learning models for anti-tubercular activity prediction can use CAS 2035004-59-0 as a test case: its low potency and lack of a para substituent provide a distinct negative data point to complement the more active halogenated derivatives in training and validation sets.

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.